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Compound of Interest

Compound Name: (E/Z)-GSK5182

Cat. No.: B15612324

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (E/Z)-GSK5182 with other notable Estrogen-
Related Receptor gamma (ERRY) inverse agonists. The information presented is based on
available experimental data to assist researchers in selecting the most appropriate compound
for their studies.

Introduction to ERRy and Inverse Agonists

Estrogen-Related Receptor gamma (ERRY) is an orphan nuclear receptor that plays a crucial
role in regulating cellular metabolism, including mitochondrial biogenesis and hepatic
gluconeogenesis. Unlike typical receptors, ERRY is constitutively active, meaning it promotes
gene transcription without the need for a natural ligand. Inverse agonists are a class of ligands
that bind to a constitutively active receptor and reduce its basal activity. In the context of ERRYy,
inverse agonists are valuable tools for studying its physiological functions and represent
potential therapeutic agents for metabolic diseases and certain cancers.

(E/Z)-GSK5182 is a well-characterized, highly selective, and orally active ERRYy inverse
agonist.[1][2] It is a racemic mixture of the (E) and (Z) isomers. This guide compares (E/Z)-
GSK5182 with other known ERRY inverse agonists: DY40, compound 15g, 4-hydroxytamoxifen
(4-OHT), and diethylstilbestrol (DES).

Quantitative Comparison of ERRYy Inverse Agonists
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The following table summarizes the key quantitative data for the selected ERRYy inverse
agonists. It is important to note that the potency values (IC50/EC50) can vary depending on the
specific assay conditions.

IC50/EC50 Selectivity
Compound Type . Reference
(ERRY) Profile
o Highly selective
Racemic mixture
for ERRy over
(E/Z2)-GSK5182 of (E) and (2) 79 nM (IC50) [1][2]
] ERRa and ERa.
isomers
[21[3]
Potent ERRy
DY40 Synthetic small inverse agonist;
10 nM (IC50)
(Compound 4a) molecule also shows
activity on ERR[.
Excellent
selectivity over
Synthetic small ERRa (>10 uM),
Compound 15¢g 440 nM (IC50) [5][6]
molecule ERRB (>10 uMm),
and ERa (10
HM).[5]
Binds to ERRy
50 nM (EC50, and ERR[3; also
4 coactivator a well-known
) Tamoxifen disruption selective
Hydroxytamoxife ) [7]
metabolite assay); 35 nM estrogen
n (4-OHT) .
(Kd, direct receptor
binding assay) modulator
(SERM).
Binds to ERRy
) ] Synthetic 700 nM (EC50, and ERR[3; also
Diethylstilbestrol ) )
nonsteroidal coactivator a potent [7]

(DES)

estrogen

disruption assay)

estrogen

receptor agonist.
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Mechanism of Action and Downstream Effects

ERRYy inverse agonists function by binding to the ligand-binding domain (LBD) of the receptor.
This binding induces a conformational change that prevents the recruitment of coactivators,
thereby repressing the constitutive transcriptional activity of ERRYy.

(E/Z)-GSK5182 has been shown to not only inhibit the transcriptional activity of ERRy but also
to increase the protein stability of the receptor by inhibiting its ubiquitination.[8][9] This leads to
an accumulation of inactive ERRYy, further contributing to the suppression of its downstream
signaling.

4-Hydroxytamoxifen (4-OHT), a well-known selective estrogen receptor modulator (SERM),
also acts as an inverse agonist for ERRY.[7] Its mechanism of action on ERRY is similar to
GSK5182, involving the disruption of coactivator binding. However, its activity is not exclusive
to ERRYy, which is a critical consideration for its use as a specific research tool.

DY40 is highlighted as a particularly potent ERRYy inverse agonist based on its low nanomolar
IC50 value in a cell-based reporter gene assay.[4]

Compound 15g is a promising inverse agonist with excellent selectivity, which is advantageous
for minimizing off-target effects in experimental systems.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are
outlines of common assays used to characterize ERRY inverse agonists.

ERRyY Reporter Gene Assay

This cell-based assay is used to measure the ability of a compound to inhibit the transcriptional
activity of ERRYy.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing
ERRYy response elements (ERRES). Cells are co-transfected with plasmids expressing ERRy
and the reporter construct. In the presence of an inverse agonist, the constitutive activity of
ERRYy is suppressed, leading to a decrease in the expression of the reporter gene, which can
be quantified by measuring the luciferase activity.
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Example Protocol Outline:

Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are commonly used and
maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal
bovine serum (FBS) and antibiotics.

Transfection: Cells are seeded in multi-well plates and co-transfected with an ERRy
expression vector and a luciferase reporter plasmid containing ERRESs using a transfection
reagent like Lipofectamine. A control plasmid expressing Renilla luciferase is often co-
transfected for normalization of transfection efficiency.

Compound Treatment: After a post-transfection period (e.g., 24 hours), the cells are treated
with various concentrations of the test compounds (e.g., GSK5182, DY40) or vehicle control.

Luciferase Assay: Following an incubation period (e.g., 24 hours), cells are lysed, and the
firefly and Renilla luciferase activities are measured using a luminometer and a dual-
luciferase reporter assay system.

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity.
The inhibitory concentration (IC50) is calculated by plotting the normalized luciferase activity
against the log of the compound concentration and fitting the data to a dose-response curve.

Competitive Binding Assay
This assay determines the affinity of a compound for the ERRYy ligand-binding domain.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled
ligand for binding to the ERRYy protein. A decrease in the amount of bound radioligand in the
presence of the test compound indicates binding.

Example Protocol Outline:
e Preparation of ERRy: The ligand-binding domain of ERRY is expressed and purified.

e Binding Reaction: A constant concentration of a radiolabeled ligand known to bind ERRy
(e.g., [BH]-4-OHT) is incubated with the purified ERRYy protein in the presence of increasing
concentrations of the unlabeled test compound.
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e Separation of Bound and Free Ligand: The bound radioligand is separated from the free
radioligand using methods like size-exclusion chromatography or filter binding assays.

e Quantification: The amount of bound radioactivity is quantified using a scintillation counter.

o Data Analysis: The data are plotted as the percentage of specific binding versus the log of
the competitor concentration. The IC50 value is determined, from which the inhibition
constant (Ki) can be calculated.

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate the ERRy
signaling pathway and the experimental workflows.
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Caption: ERRYy Signaling Pathway and Inverse Agonist Inhibition.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b15612324?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Co.m.parat.i\./e

Check Availability & Pricing

Reporter Gene Assay Workflow
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Caption: Workflow for an ERRy Reporter Gene Assay.

Conclusion
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(E/Z)-GSK5182 is a potent and selective ERRY inverse agonist that serves as a valuable
research tool. When selecting an ERRYy inverse agonist, researchers should consider factors
such as potency, selectivity, and the specific experimental context. For studies requiring high
potency, DY40 may be a suitable choice, although its activity on ERR[3 should be noted. For
applications demanding high selectivity to minimize off-target effects, compound 15g presents
a strong alternative. 4-OHT and DES, while effective at inhibiting ERRY, have significant
activities on estrogen receptors, which may confound results in certain experimental systems.
The unique mechanism of (E/Z)-GSK5182 involving the stabilization of the inactive receptor
provides an additional layer of regulation that may be of interest for specific research
questions. Careful consideration of these factors will enable the selection of the most
appropriate ERRYy inverse agonist for advancing our understanding of this important nuclear
receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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